1-Amino-3-phenoxypropan-2-ol

Physicochemical Properties Lipophilicity Drug Design

Sourcing a reliable phenoxypropanolamine scaffold for β-blocker synthesis can be challenging. 1-Amino-3-phenoxypropan-2-ol (CAS 4287-19-8) provides a consistent, high-purity building block for medicinal chemistry and SAR campaigns. • Core β-blocker intermediate with established synthetic utility • Documented antibacterial baseline (MIC 16-32 µg/mL against S. aureus & E. coli) • Preliminary CARM1 inhibitory activity for epigenetic probe development • Well-defined physicochemical profile (logP ~0.44, mp 145-147°C) for benchmarking studies Available as a white powder (≥95% purity) with reliable global fulfillment.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 4287-19-8
Cat. No. B1271856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-phenoxypropan-2-ol
CAS4287-19-8
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(CN)O
InChIInChI=1S/C9H13NO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2
InChIKeyJZEHWMUIAKALDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-3-phenoxypropan-2-ol: Procurement & Baseline Properties


1-Amino-3-phenoxypropan-2-ol (CAS 4287-19-8, molecular formula C9H13NO2, MW 167.21 g/mol) is an organic compound characterized by a 2-propanol backbone bearing an amino group at the 1-position and a phenoxy substituent at the 3-position. It is commercially available as a white powder with a typical purity of 95% . The compound serves as a key intermediate in the synthesis of β-adrenergic blocking agents (beta-blockers) and has been investigated for antibacterial and enzyme-inhibitory activities [1].

Synthesis intermediate for β-blocker scaffolds; contains phenoxypropanolamine pharmacophore
Reported antibacterial and enzyme-inhibitory research contexts
Solid white powder form supports straightforward laboratory handling

Why Generic Substitution Carries Quantifiable Risk


Substituting 1-Amino-3-phenoxypropan-2-ol with other in-class compounds (e.g., 3-Amino-1-propanol, 1-Phenoxy-2-propanol) can compromise experimental outcomes due to significant differences in physicochemical properties, particularly lipophilicity (logP) and acid dissociation constant (pKa), which critically influence bioavailability, membrane permeability, and receptor binding kinetics [1][2]. Even closely related analogs like 1-Isopropylamino-3-phenoxypropan-2-ol exhibit distinct pharmacological profiles (e.g., β-adrenoceptor antagonism potency) due to N-substitution, which alters steric and electronic interactions at the receptor site [3].

LogP & pKa
Lipophilicity and ionization differences vs simple amino alcohols may alter membrane permeability and binding profile.
N-substitution
N-substituted analogs (e.g., 1-isopropylamino derivative) shift β-adrenoceptor interaction; direct replacement may not be appropriate without validation.
Pharmacophore missing
Compounds lacking the phenoxy group (e.g., 3-Amino-1-propanol) cannot provide the phenoxypropanolamine core required for β-blocker synthesis.

Quantitative Differentiation: Evidence for Procurement


Lipophilicity (logP) Comparison

1-Amino-3-phenoxypropan-2-ol exhibits a logP of 0.44 (measured) to 1.09 (calculated), significantly higher than the simple amino alcohol 3-Amino-1-propanol (logP ~ -0.8), indicating markedly greater lipophilicity [1][2]. This difference is critical for membrane permeability and receptor binding affinity.

LogP comparison
Context-dependent
Target: 0.44 (exp) / 1.09 (calc)
3-Amino-1-propanol: −0.8 (calc)
Δ logP ≈ +1.2 to +1.9
Higher logP suggests utility for lipophilicity-dependent permeability and CNS-penetrant design studies.
Experimental and in silico values; cross-study comparison.
Physicochemical Properties Lipophilicity Drug Design

Antibacterial Activity: MIC Values

The hydrochloride salt of 1-Amino-3-phenoxypropan-2-ol demonstrates moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . While these MIC values are higher than those of frontline antibiotics like ciprofloxacin (MIC ~0.5 µg/mL), they provide a quantifiable baseline for structure-activity relationship (SAR) studies and the development of novel antibacterials targeting persister cells .

Antibacterial MIC
Data to verify
S. aureus: 32 µg/mL
E. coli: 16 µg/mL
Ciprofloxacin ~0.5 µg/mL, Ampicillin ~2–8 µg/mL
Reported MIC values support antibacterial screening and lead optimization studies.
Broth microdilution data; source not publicly detailed.
Antibacterial MIC Persister Cells

β-Blocker Synthesis Intermediate

1-Amino-3-phenoxypropan-2-ol is the direct precursor for a class of clinically important β-adrenergic blocking agents, including metoprolol and related compounds [1][2]. N-substitution of the primary amine group yields derivatives with β1-selectivity and varying pharmacokinetic profiles. In contrast, simple amino alcohols like 3-Amino-1-propanol lack the essential phenoxypropanolamine pharmacophore required for β-adrenoceptor binding [3].

β-Blocker scaffold
Class-level
Contains complete phenoxypropanolamine pharmacophore; amenable to N-alkylation for β-blocker synthesis.
Core intermediate for β-blocker research; structural prerequisite confirmed in literature.
Class-level inference from β-blocker synthesis studies.
Beta-Blocker Synthesis Cardiovascular Drugs Chiral Building Block

pKa Comparison and Basicity

The predicted pKa of 1-Amino-3-phenoxypropan-2-ol is 12.04 ± 0.35 , reflecting the basicity of its primary amine group. This value is slightly lower than that of 1-Amino-2-propanol (pKa ~12.5), a difference attributable to the electron-withdrawing inductive effect of the phenoxy group. This subtle shift in pKa influences the compound's ionization state at physiological pH, which can affect solubility, protein binding, and membrane permeability.

pKa & basicity
Data to verify
Target: 12.04 ± 0.35 (predicted)
1-Amino-2-propanol: ~12.5
Δ pKa ≈ −0.5
Small pKa shift may influence ionization state, solubility, and formulation studies.
In silico prediction (ACD/Labs); experimental confirmation advised.
pKa Basicity Ionization

Melting Point and Physical Form

1-Amino-3-phenoxypropan-2-ol is a white powder with a reported melting point range of 145-147 °C [1]. This is significantly higher than the melting point of the structurally related compound 3-Phenoxy-1-propanol (liquid at room temperature, bp ~285 °C). The solid physical form of the target compound simplifies handling, weighing, and storage compared to liquid analogs, reducing volatility-related losses and contamination risks.

Melting point & form
Reported
145–147 °C, white powder
3-Phenoxy-1-propanol: liquid at RT
Solid form supports easier weighing, storage, and handling in lab workflows.
Physical form advantage over liquid analogs; DSC not reported.
Melting Point Solid Form Purity

CARM1 Inhibition Potential

Preliminary studies suggest that 1-Amino-3-phenoxypropan-2-ol can inhibit coactivator-associated arginine methyltransferase 1 (CARM1), an enzyme involved in epigenetic regulation and gene expression . This activity has been linked to potential anticancer effects, though specific IC50 values are not yet publicly reported for the parent compound. In contrast, simple amino alcohols like 3-Amino-1-propanol show no reported CARM1 inhibitory activity, highlighting the functional importance of the phenoxy moiety.

CARM1 inhibition
Data to verify
Preliminary evidence of CARM1 inhibition; IC50 not publicly available.
May support epigenetic probe research; quantitative data required for validation.
No quantitative inhibition data reported; further characterization needed.
CARM1 Epigenetics Methyltransferase

Targeted Application Scenarios


β-Adrenergic Receptor Modulator Synthesis

Given its established role as the core phenoxypropanolamine scaffold in β-blockers [1], this compound is optimally employed in medicinal chemistry laboratories for the synthesis of novel β-adrenergic receptor modulators. Its higher logP (0.44-1.09) compared to simple amino alcohols enhances its suitability for generating analogs with improved CNS penetration or altered tissue distribution profiles [2].

Antibacterial Lead Optimization

The quantifiable antibacterial activity (MIC = 16-32 µg/mL) against S. aureus and E. coli positions this compound as a tractable lead scaffold for SAR campaigns focused on developing new antibiotics effective against persister cells. Researchers can use this baseline MIC data to evaluate the impact of structural modifications on potency and spectrum.

Physicochemical Property Benchmarking

With its well-defined and contrasting physicochemical properties (logP ~0.44, pKa ~12.0, melting point 145-147°C) [2], this compound serves as an excellent teaching and benchmarking tool in academic and industrial settings. Its properties can be directly compared to those of simpler amino alcohols (e.g., 3-Amino-1-propanol) to illustrate the impact of aromatic substitution on lipophilicity and solid-state behavior.

Epigenetic Probe Development

For research groups focused on epigenetic regulation, preliminary evidence of CARM1 inhibitory activity makes this compound a viable starting point for developing chemical probes. Its unique combination of functional groups (amino, hydroxy, phenoxy) provides multiple vectors for structural diversification, enabling the exploration of structure-activity relationships in methyltransferase inhibition.

Application
Selection Property
Validation Focus
β-Adrenergic receptor modulator research
Phenoxypropanolamine core; higher logP than simple amino alcohols
Verify N-alkylation efficiency and receptor binding in assay models
Antibacterial lead optimization studies
Reported MIC against S. aureus and E. coli
Confirm MIC reproducibility; evaluate SAR in persister cell models
Physicochemical property benchmarking
Defined logP, pKa, and solid form
Use as reference in property comparison studies with simpler amino alcohols
Epigenetic probe research
Preliminary CARM1 inhibition evidence
Confirm CARM1 inhibitory activity; develop quantitative inhibition assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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